Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a pyrrolidine ring substituted with a methyl ester group and a 4-methylphenyl group, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 4-methylbenzaldehyde with pyrrolidine and subsequent esterification. One common method includes:
Condensation Reaction: 4-methylbenzaldehyde reacts with pyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is esterified with methyl chloroformate under basic conditions to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and high-throughput screening can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpyrrolidine-2-carboxylate: Lacks the 4-methyl group on the phenyl ring, which may affect its biological activity and binding affinity.
Methyl 3-(4-chlorophenyl)pyrrolidine-2-carboxylate: Contains a chlorine substituent instead of a methyl group, potentially altering its chemical reactivity and pharmacological properties.
Uniqueness
Methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its lipophilicity, steric interactions, and overall biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-5-10(6-4-9)11-7-8-14-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFDOWRIBAYLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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